Pipamazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS/c22-16-6-7-20-18(14-16)25(17-4-1-2-5-19(17)27-20)11-3-10-24-12-8-15(9-13-24)21(23)26/h1-2,4-7,14-15H,3,8-13H2,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJYEUEJRVVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023477 | |
| Record name | Pipamazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-04-8 | |
| Record name | Pipamazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipamazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipamazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipamazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPAMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653552FH1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Pipamazine
Established Synthetic Pathways for Pipamazine
The primary synthetic route for this compound involves an alkylation reaction between a pre-formed phenothiazine (B1677639) derivative and a piperidine-4-carboxamide moiety.
Alkylation-based Synthesis of the Phenothiazine Core
The phenothiazine core, a 10H-dibenzo-[b,e]-1,4-thiazine system, is a fundamental heterocyclic scaffold. Its foundational synthesis can be achieved by heating diphenylamine (B1679370) with sulfur, leading to the formation of 10H-phenothiazine uni.lu. For the synthesis of this compound, a specific phenothiazine derivative, 2-chloro-10-(3-chloropropyl)phenothiazine, serves as a crucial intermediate. This intermediate is formed by the derivatization of the phenothiazine core. While the precise formation of 2-chloro-10-(3-chloropropyl)phenothiazine is not explicitly detailed in the provided literature, general methods for derivatizing the phenothiazine core involve reactions with acyl chlorides, such as 3-chloropropionyl chloride, which can introduce a propyl chain. Subsequent steps would then lead to the incorporation of the chlorine substituent and the terminal chloropropyl chain, setting the stage for the final coupling reaction ontosight.ainewdrugapprovals.org.
Formation of the Piperidine-4-carboxamide Side Chain
The piperidine-4-carboxamide side chain is introduced into the this compound structure as a pre-synthesized building block, specifically Isonipecotamide. The final step in this compound's synthesis involves the alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine with Isonipecotamide. This nucleophilic substitution reaction results in the formation of this compound nih.gov.
General Synthetic Strategies for Piperazine-Containing Compounds Relevant to this compound
While this compound contains a piperidine (B6355638) ring rather than a piperazine (B1678402), the general synthetic strategies for piperazine-containing compounds often share principles applicable to the functionalization of nitrogen-containing heterocycles, including piperidines and their derivatives. These strategies are broadly categorized by the type of reaction used to introduce or modify substituents on the nitrogen atoms or to functionalize the ring system.
Nucleophilic Substitution Approaches for N-Alkylation
Nucleophilic substitution is a widely employed method for N-alkylation of amines, including piperazines and piperidines. This approach typically involves the reaction of a nitrogen nucleophile (e.g., a primary or secondary amine, or an N-unsubstituted piperazine/piperidine) with an electrophilic alkylating agent, such as an alkyl halide or sulfonate newdrugapprovals.orgnih.govtcichemicals.com. The nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bearing the leaving group on the alkylating agent, resulting in the formation of a new carbon-nitrogen bond. This method is fundamental for introducing alkyl chains onto nitrogen atoms within heterocyclic structures, as seen in the final step of this compound's synthesis where Isonipecotamide undergoes N-alkylation.
Reductive Amination Techniques for Piperazine Ring Functionalization
Reductive amination is a versatile method for forming carbon-nitrogen bonds, particularly useful for synthesizing N-alkylated amines and for functionalizing piperazine rings. This technique involves the condensation of an amine with an aldehyde or ketone to form an imine or iminium intermediate, which is then subsequently reduced to the corresponding amine nih.govontosight.ai. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (B8407120) nih.govchemimpex.com. Catalytic hydrogenation can also be used for the reduction step ontosight.aiwikipedia.org. This method allows for the introduction of various alkyl substituents onto the nitrogen atoms of piperazine (or piperidine) rings, providing a flexible route for structural diversification.
Reduction of Carboxyamide Moieties
The reduction of carboxyamide moieties is a synthetic strategy used to convert amide functional groups into amines. This transformation typically involves strong reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) nih.govchemimpex.comwikipedia.org. The reduction of an amide to an amine results in the loss of the carbonyl oxygen and the formation of a methylene (B1212753) bridge, effectively converting an amide linkage (-CONH-) into a secondary or tertiary amine (-CH₂NR- or -CH₂N=). While this compound itself contains a carboxamide group that is part of its piperidine-4-carboxamide side chain and is not typically reduced in the final steps of this compound synthesis, this general strategy is highly relevant for modifying other piperazine-containing compounds or for preparing amine precursors from amide intermediates.
Design and Synthesis of Novel this compound Analogues
The design and synthesis of novel analogues are critical aspects of medicinal chemistry, aiming to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. This process often involves systematic structural modifications to a lead compound.
Structure-directed modifications are a cornerstone of rational drug design, where alterations to a compound's chemical structure are made with the aim of improving its affinity and selectivity for a specific biological target. This approach typically involves understanding the binding interactions between the ligand and its target, often through techniques like molecular docking and structure-activity relationship (SAR) studies. By modifying specific functional groups or introducing new moieties, researchers can enhance desirable interactions and minimize off-target binding, thereby improving the therapeutic index of a compound. nih.gov
However, publicly available scientific literature contains very little detailed research specifically on the design and synthesis of novel this compound analogues through structure-directed modifications for enhanced target selectivity. Studies focusing on systematic SAR investigations or the development of this compound derivatives with improved selectivity profiles are not readily documented in modern-day sources.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a crucial factor in drug efficacy and safety. Many biologically active compounds exist as enantiomers, which can exhibit vastly different pharmacological activities, including potency, pharmacokinetics, and even adverse effects. Stereoselective synthesis, therefore, is paramount in pharmaceutical development to produce single enantiomers with high purity, ensuring consistent and predictable biological outcomes. Techniques such as chiral catalysis, the use of chiral auxiliaries, and enzymatic processes are employed to achieve the selective formation of one stereoisomer over another.
Despite the general importance of stereoselective synthesis in medicinal chemistry, specific detailed research or reported methodologies for the stereoselective synthesis of chiral this compound analogues are not extensively documented in the public domain. The available information on this compound primarily pertains to its historical use and basic chemical structure, with a notable absence of modern research on its chiral derivatization.
Molecular Pharmacological Characterization of Pipamazine
Receptor Binding and Affinity Profiles
Pipamazine exhibits binding affinity across several key neurotransmitter receptors, indicative of its pharmacological actions. Quantitative data, expressed as Ki values, highlight its interactions with dopamine (B1211576), adrenergic, and sigma non-opioid intracellular receptors. A lower Ki value signifies a stronger binding affinity. wikipedia.org
Dopamine Receptor Subtype Interactions (D1A, D2)
This compound demonstrates affinity for both D1A and D2 dopamine receptor subtypes. The dopamine D1A receptor (DRD1_HUMAN) and D2 dopamine receptor (DRD2_HUMAN) are G-protein coupled receptors that play crucial roles in various central nervous system functions, including motor control, reward, and cognition. wikipedia.orgnih.govresearchgate.net
Table 1: this compound's Affinity for Dopamine Receptors
| Receptor Subtype | Target UniProt ID | Affinity (Ki, nM) | Source |
| D(1A) dopamine receptor | P21728 | 7.80 | DRUG MATRIX wikipedia.org |
| D(2) dopamine receptor | P14416 | 8.87 | DRUG MATRIX wikipedia.org |
Serotonin (B10506) Receptor Subtype Interactions (5-HT1A, 5-HT2A, 5-HT2B)
Adrenergic Receptor Subtype Interactions (Alpha-2A)
This compound shows notable affinity for the Alpha-2A adrenergic receptor (ADA2A_HUMAN). Alpha-2A adrenergic receptors are G-protein coupled receptors that modulate neurotransmitter release and are involved in central nervous system functions such as sedation and blood pressure regulation. wikipedia.orgnih.govnih.govdrugbank.commdpi.com
Table 2: this compound's Affinity for Adrenergic Receptors
| Receptor Subtype | Target UniProt ID | Affinity (Ki, nM) | Source |
| Alpha-2A adrenergic receptor | P08913 | 7.60 | DRUG MATRIX wikipedia.org |
Sigma Non-Opioid Intracellular Receptor 1 Binding
This compound also exhibits binding affinity for the Sigma non-opioid intracellular receptor 1 (SGMR1_HUMAN). Sigma-1 receptors are chaperone proteins primarily located at the endoplasmic reticulum, influencing calcium signaling, neurotransmitter systems, and cellular stress responses. wikipedia.orgfishersci.caguidetopharmacology.orgadobecqms.netnih.gov
Table 3: this compound's Affinity for Sigma-1 Receptor
| Receptor Subtype | Target UniProt ID | Affinity (Ki, nM) | Source |
| Sigma non-opioid intracellular receptor 1 | Q99720 | 7.32 | DRUG MATRIX wikipedia.org |
Comparison with Other Phenothiazine (B1677639) Derivatives on Receptor Binding
Phenothiazines, as a class, are known for their diverse pharmacological profiles, primarily acting as dopamine receptor antagonists. nih.govmims.com Many typical antipsychotics, including phenothiazines, exert their effects largely through blockade of dopamine D2 receptors. nih.govmims.comontosight.ai They often also bind with varying affinities to other receptors, such as serotonin 5-HT2A, alpha-1 adrenergic, and histamine (B1213489) H1 receptors, which contributes to their varied therapeutic and side effect profiles. nih.govresearchgate.netmims.comdovepress.comwikipedia.orgnih.govselleckchem.combiorxiv.orgnih.govdrugbank.commims.comontosight.aiwikipedia.orgoatext.comscholaris.cafrontiersin.orgwikipedia.org
For instance, chlorpromazine (B137089), a well-known phenothiazine, is a low-potency typical antipsychotic that inhibits 5-HT2A receptors and dopamine D2 receptors in vitro. helsinki.fi Fluphenazine, another high-potency phenothiazine, primarily blocks post-synaptic dopaminergic D2 receptors and also interacts with alpha-1 adrenergic, muscarinic M1, and histaminergic H1 receptors. wikipedia.org Perphenazine, a piperazinyl phenothiazine, also blocks postsynaptic dopamine D2 receptors and has strong antiemetic activity, moderate anticholinergic, weak to moderate sedative, and strong extrapyramidal effects. mims.comoatext.com
Comparing this compound's available data to general phenothiazine characteristics, its affinities for D1A, D2, Alpha-2A, and Sigma-1 receptors align with the broad polypharmacology observed within the phenothiazine class. Its relatively low Ki values for these receptors suggest potent binding. wikipedia.org The absence of readily available data for serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B) for this compound specifically limits a direct, detailed comparison in these areas.
Neurotransmitter Transporter Interactions
Neurotransmitter transporters are crucial for regulating synaptic concentrations of neurotransmitters by facilitating their reuptake into presynaptic neurons. nih.govnih.gov
This compound has been shown to interact with the sodium-dependent serotonin transporter (SC6A4_HUMAN). wikipedia.org
Table 4: this compound's Affinity for Neurotransmitter Transporters
| Transporter | Target UniProt ID | Affinity (Ki, nM) | Source |
| Sodium-dependent serotonin transporter | P31645 | 6.46 | DRUG MATRIX wikipedia.org |
Sodium-Dependent Serotonin Transporter Binding
Sodium-Dependent Noradrenaline Transporter Binding
Similar to the serotonin transporter, specific quantitative binding data (e.g., IC50 or Ki values) detailing this compound's affinity for the Sodium-Dependent Noradrenaline Transporter (NET) are not explicitly provided in the examined literature. The noradrenaline transporter plays a vital role in regulating noradrenaline levels in the synaptic cleft and is a target for various therapeutic compounds. mdpi.com Although this compound is referenced in lists related to the noradrenaline transporter, concrete data on its binding characteristics are absent. drugcentral.org
Enzyme Interaction Studies
In the context of drug repurposing efforts for SARS-CoV-2, this compound was identified through virtual screening protocols as a compound showing some activity against the SARS-CoV-2 Main Protease (Mpro). Studies indicated that this compound, among other known drugs, demonstrated "some reduction of Mpro activity at 100 μM concentration." acs.orgnih.govbiorxiv.org However, this compound was not listed among the more potent inhibitors that yielded IC50 values below 40 μM in these investigations, suggesting a comparatively weaker or unquantified inhibitory effect in the reported findings. acs.orgnih.gov
While chemical compounds like this compound are generally understood to interact with various biological targets, including enzymes, detailed research findings specifically elucidating other enzymatic targets for this compound are not extensively documented in the provided information. ontosight.ai The historical withdrawal of this compound from the market due to reports of hepatotoxicity suggests interactions with metabolic enzymes within the liver, leading to adverse effects. wikipedia.orgwashington.edu However, these interactions are associated with its metabolism and toxicity rather than its primary pharmacological mechanism as an enzyme inhibitor.
Cellular and Subcellular Mechanism Elucidation
Structure Activity Relationship Sar and Computational Studies
Qualitative and Quantitative Structure-Activity Relationships
The SAR of phenothiazines is complex, with various structural elements influencing their receptor affinities and subsequent pharmacological effects. Pipamazine’s specific structure, characterized by a phenothiazine (B1677639) core, a 2-chloro substituent, and a propyl chain terminating in a piperidine-4-carboxamide moiety, contributes to its unique profile. wikipedia.orgwikipedia.org
This compound is a phenothiazine derivative, chemically related to chlorpromazine (B137089). However, unlike many typical antipsychotic phenothiazines, this compound demonstrates negligible antipsychotic activity and produces few extrapyramidal side effects. wikipedia.org This divergence in activity suggests a different receptor binding profile compared to its antipsychotic counterparts.
The phenothiazine core structure is fundamental for the activity of these compounds. The nature of the side chain at the nitrogen atom (N10 position) of the phenothiazine ring significantly influences the molecule's activity and side effect profile. While a three-carbon side chain ending in a tertiary amine is generally associated with antipsychotic activity in phenothiazines, this compound's side chain is a propyl group linked to a piperidine-4-carboxamide. wikipedia.orgwikipedia.org Phenothiazines with a piperidine (B6355638) side chain, such as this compound, tend to exhibit higher sedative effects and reduced antipsychotic activity compared to those with piperazine (B1678402) side chains. This qualitative correlation aligns with this compound's observed negligible antipsychotic activity and its primary use as an antiemetic, which often involves sedative properties.
It is important to clarify a common misconception regarding this compound's structure. This compound contains a piperidine-4-carboxamide moiety as part of its side chain, not a piperazine moiety. wikipedia.orgwikipedia.org The piperidine ring is a six-membered heterocyclic ring containing one nitrogen atom, whereas a piperazine ring contains two nitrogen atoms at positions 1 and 4.
Despite this structural distinction, the general principles of how such nitrogen-containing heterocyclic rings contribute to drug binding and activity can be considered. Piperidine and piperazine moieties are frequently incorporated into drug molecules due to their favorable physicochemical properties, including their basicity and ability to act as hydrogen bond donors and acceptors. These features can influence a compound's oral bioavailability, water solubility, and target specificity.
In the broader context of phenothiazine SAR, compounds with piperazine side chains are generally associated with stronger antipsychotic action and a higher risk of extrapyramidal side effects. In contrast, phenothiazines with piperidine side chains are linked to increased sedative effects. Therefore, the presence of the piperidine-4-carboxamide moiety in this compound likely contributes to its distinct pharmacological profile, favoring its antiemetic and sedative properties over potent antipsychotic effects, consistent with its historical clinical application.
In Silico Molecular Modeling and Docking
Computational methods, such as molecular modeling and docking, play a significant role in modern drug discovery by providing insights into ligand-receptor interactions at an atomic level. These techniques can predict how a drug molecule might bind to its target protein and the strength of this interaction.
Computational prediction of ligand-receptor interactions, often performed through molecular docking simulations, aims to determine the preferred binding orientation (pose) of a ligand within a receptor's binding site and estimate the binding affinity. This involves simulating the interaction between the ligand (this compound) and potential protein targets, such as dopamine (B1211576) receptors (e.g., D2 receptors, often implicated in antiemetic action), histamine (B1213489) H1 receptors, or muscarinic M1 receptors, which are common targets for antiemetic drugs.
While these computational approaches are widely used, specific detailed research findings on computational predictions or docking studies focused solely on this compound were not identified in the available literature. If such studies were conducted, they would typically involve:
Target Identification: Identifying the specific receptors responsible for this compound's antiemetic activity.
Docking Algorithms: Using software to dock this compound into the active sites of these target receptors.
Scoring Functions: Employing scoring functions to estimate the binding affinity and rank different binding poses.
Interaction Analysis: Visualizing and analyzing the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between this compound and the amino acid residues in the receptor's binding pocket.
Such studies could theoretically provide quantitative data on this compound's predicted binding affinities to various receptors, offering a molecular basis for its antiemetic selectivity and lack of significant antipsychotic effects.
Molecular dynamics (MD) simulations are advanced computational techniques that provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. In the context of drug discovery, MD simulations can offer crucial insights beyond static docking predictions, including:
Conformational Changes: Understanding how both the ligand (this compound) and the receptor change their shapes upon binding.
Binding Stability: Assessing the stability of the this compound-receptor complex over time.
Water-Mediated Interactions: Identifying the role of water molecules in the binding interface.
Binding Kinetics and Energetics: Providing more accurate estimations of binding free energies and kinetic parameters.
As with computational docking studies, specific molecular dynamics simulations of this compound-target complexes were not found in the available literature. If performed, these simulations would involve setting up a system with this compound bound to its target receptor (e.g., a dopamine D2 receptor) immersed in a solvent, and then simulating its movement over a period of time. The analysis of these trajectories could reveal the dynamic interactions that contribute to this compound's antiemetic efficacy and its differential activity compared to other phenothiazines.
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations provide insights into the electronic structure and properties of molecules, which are critical for understanding their reactivity, stability, and interactions with biological targets pharmainformatic.comchemanager-online.comgoogle.com. These calculations often involve methods such as Density Functional Theory (DFT) to determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential researchgate.netpharmainformatic.comchemrxiv.org. These electronic properties can influence a compound's ability to engage in charge transfer, hydrogen bonding, and other intermolecular interactions essential for binding to proteins or other biomolecules pharmainformatic.com.
While quantum chemical calculations are widely applied in drug discovery to inform SAR studies and predict molecular behavior, specific detailed quantum chemical calculations focusing solely on this compound's electronic properties were not extensively found in the reviewed literature. However, as a phenothiazine derivative, this compound belongs to a class of compounds where molecular orbital calculations have been employed to correlate electronic structure with antipsychotic activity in general phenothiazine drugs niscpr.res.in. Such studies typically aim to understand how the distribution of electrons within the molecule dictates its pharmacological profile.
Chemoinformatic Analysis and Chemical Space Exploration
Chemoinformatic analysis involves the use of computational tools to manage, analyze, and interpret chemical data, facilitating the exploration of vast chemical spaces to identify compounds with desired properties niscpr.res.inresearchgate.net. This approach is integral to modern drug discovery, enabling efficient identification of active molecules and guiding lead optimization efforts.
Database mining is a key component of chemoinformatic analysis, allowing researchers to leverage existing repositories of chemical structures and associated biological activities. This compound is cataloged in several prominent chemical and pharmacological databases, including PubChem (CID 6761), ChEMBL, and DrugBank nih.govnih.gov. Its presence in these databases makes it accessible for computational screening and repurposing initiatives.
A notable instance of this compound's identification through database mining occurred during virtual screening efforts aimed at finding inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19 nih.govacs.org. In a consensus virtual screening protocol applied to approximately 2000 approved drugs, this compound was identified among 42 top candidates nih.gov. Subsequent experimental validation revealed that this compound, at a concentration of 100 µM, reduced the enzymatic activity of Mpro, with an IC50 value below 40 µM nih.govacs.org. This finding highlights this compound's potential as a starting point for further investigation in the context of antiviral drug discovery.
The following table summarizes the activity of this compound against SARS-CoV-2 Mpro:
| Compound | Target | Activity (IC50) | Reference |
| This compound | SARS-CoV-2 Mpro | < 40 µM | nih.govacs.org |
Additionally, this compound has been noted in databases related to drug-induced liver injury, such as LiverTox, indicating its inclusion in datasets used for assessing potential toxicity and understanding structure-toxicity relationships researchgate.netbhsai.orgnih.gov. Its classification as a phenothiazine and its chemical relationship to compounds like chlorpromazine and perazine (B1214570) also position it within a broader chemical space of related compounds that have been studied for various biological activities researchgate.netwikipedia.orgsci-hub.se.
Scaffold hopping is a strategic approach in medicinal chemistry that involves replacing the core molecular framework (scaffold) of a known active compound with a chemically distinct but bioisosteric or bioequivalent scaffold, while retaining or improving biological activity acs.orgbhsai.orgelectronicsandbooks.com. This technique is employed to generate novel chemical entities, overcome patent limitations, and enhance physicochemical properties such as solubility, metabolic stability, and bioavailability, or to mitigate toxicity issues acs.orgbhsai.orgelectronicsandbooks.comfrontiersin.orgnih.gov.
While this compound has been identified as an Mpro inhibitor through database mining, the reviewed literature does not detail specific scaffold hopping or lead optimization strategies that have been based directly on this compound as the starting lead. However, its identification as an active compound against Mpro suggests that it could serve as a foundation for future lead optimization efforts nih.govacs.org. In such a scenario, researchers might consider modifying the phenothiazine core or its side chains to explore new chemical space, aiming to enhance its antiviral potency, improve its drug-like properties, and address any potential liabilities, drawing upon general principles of scaffold hopping and lead optimization pharmainformatic.combhsai.orgelectronicsandbooks.comnih.gov.
Preclinical Research Methodologies and Animal Models for Phenothiazine Class
In Vitro Experimental Models
In vitro experimental models provide controlled environments to study the molecular and cellular effects of phenothiazine (B1677639) compounds. These models are instrumental in characterizing receptor interactions, enzyme inhibition, metabolic stability, and the formation of reactive metabolites.
Cell-based assays are fundamental for characterizing the interaction of phenothiazines, including Pipamazine, with various cellular targets such as receptors and transporters. Phenothiazines are known to interact with a diverse range of neurotransmitter receptors and transporters, including dopamine (B1211576) and histamine (B1213489) receptors. nih.govfishersci.cauni.lu this compound itself has been identified as a dopamine receptor antagonist. wikipedia.orgiiab.me
These assays typically involve:
Radioligand Binding Assays : These studies measure the affinity and selectivity of a compound for specific receptors or transporters. By using radiolabeled ligands, researchers can quantify the binding of the test compound to its target, providing insights into its pharmacological profile. This method helps characterize receptors and determine the affinity of potential drugs. mims.com
Functional Cell-Based Assays : Beyond simple binding, these assays assess the functional consequences of a compound's interaction with its target. For instance, assays can measure downstream signaling pathways activated or inhibited by receptor binding, or evaluate the impact on transporter activity by measuring substrate uptake or efflux. Cell-based inhibition assays are vital for experimentally validating transporter inhibitors. cenmed.com
Cell Viability and Proliferation Assays : Phenothiazines have been studied for their effects on cell viability, proliferation, and induction of apoptosis in various cell lines. cenmed.com While not directly related to receptor or transporter function, these assays can provide initial insights into potential cellular mechanisms of action or toxicity.
| Assay Type | Purpose | Relevance to this compound/Phenothiazines | Key Findings (General for Phenothiazines) |
|---|---|---|---|
| Radioligand Binding Assays | Quantify binding affinity and selectivity for specific receptors/transporters. | This compound, as a dopamine receptor antagonist, would be studied for its binding to dopamine and other relevant receptors. | Phenothiazines block dopamine, histamine, catecholamine, acetylcholine, serotonin (B10506), and sodium channel receptors. nih.govfishersci.cauni.luwikidata.org |
| Functional Cell-Based Assays | Assess functional consequences of target interaction (e.g., signaling, uptake). | Evaluate the functional impact of this compound on dopamine receptor signaling or transporter activity. | Phenothiazines can inhibit SARS-CoV-2 cell entry by blocking spike protein binding to neuropilin-1. fishersci.ca |
| Cell Viability/Proliferation Assays | Initial assessment of cellular effects, including cytotoxicity or antiproliferative activity. | Determine if this compound exhibits any selective cytotoxicity or antiproliferative effects on various cell lines. | Phenothiazines like chlorpromazine (B137089) and thioridazine (B1682328) show selective cytotoxicity and antiproliferative activity in various cell lines. cenmed.com |
Enzyme inhibition assays are critical for identifying whether a compound modulates the activity of specific enzymes, which can be central to its mechanism of action or potential off-target effects. This compound has been listed as an enzyme inhibitor in patent literature. mims.com
General applications for phenothiazines, including this compound, in enzyme inhibition assays include:
Protein Kinase C (PKC) Inhibition : Phenothiazines are known to inhibit the activity of protein kinase C, an enzyme involved in various cellular signaling pathways. nih.gov Studies have explored the structural features determining their inhibitory activity against PKC. nih.gov
Cholinesterase Inhibition : Derivatives of phenothiazines, such as chlorpromazine and thioridazine, have been reported to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). uni.luguidetopharmacology.org Spectrophotometric methods are often used to measure the rate of enzymatic hydrolysis, indicating inhibition. guidetopharmacology.org
Other Enzyme Targets : Phenothiazines have also been investigated for their inhibitory effects on other enzymes, such as NADH dehydrogenase (NDH-2) and the main protease of SARS-CoV-2. wikipedia.orgiiab.me
| Enzyme Target | Assay Methodology | Relevance to this compound/Phenothiazines | Key Findings (General for Phenothiazines) |
|---|---|---|---|
| Protein Kinase C (PKC) | Semiautomated assays, spectrophotometric measurements. nih.gov | Investigate this compound's potential to inhibit PKC, a common target for phenothiazines. | Phenothiazines inhibit PKC activity, with potency influenced by structural features like alkyl bridge length and amino side chains. nih.gov |
| Cholinesterases (AChE, BChE) | Spectrophotometric methods measuring enzymatic hydrolysis. guidetopharmacology.org | Assess this compound's modulatory effects on cholinesterase activity. | Some phenothiazine derivatives inhibit cholinesterases, particularly butyrylcholinesterase. uni.luguidetopharmacology.org |
| Main Protease of SARS-CoV-2 (Mpro) | Kinetic assays for Mpro inhibition. wikipedia.org | This compound was identified as an inhibitor in a screen for SARS-CoV-2 Mpro. wikipedia.orgiiab.me | This compound and other compounds were found to reduce Mpro enzymatic activity. wikipedia.orgiiab.me |
Understanding the metabolic fate of a compound is crucial in preclinical development. Liver S9 fractions and microsomes are widely employed in vitro systems to predict and characterize drug metabolism.
Liver S9 Fractions : The S9 fraction, a post-mitochondrial supernatant, contains both microsomal and cytosolic enzymes, offering a comprehensive representation of both Phase I (e.g., cytochrome P450-mediated oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. This allows for a broad assessment of metabolic stability and metabolite identification.
Liver Microsomes : Human liver microsomes (HLM) are primarily rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism of drugs.
Metabolic Stability and Metabolite Identification : Compounds like this compound, which contain a piperidine (B6355638) structure, are often subjected to metabolism studies using these fractions to identify primary metabolites and assess metabolic stability. The disappearance of the parent compound over time is monitored, and metabolites are identified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
| In Vitro System | Enzyme Content | Primary Application | Relevance to this compound/Phenothiazines |
|---|---|---|---|
| Liver S9 Fractions | Phase I (CYP) and Phase II (UGT, SULT) enzymes. | Comprehensive metabolic stability and metabolite identification, including both oxidative and conjugative pathways. | Used to assess the overall metabolic fate of this compound, including its piperidine moiety. |
| Liver Microsomes | Primarily Phase I (CYP) enzymes. | Characterization of oxidative metabolism and CYP isoform involvement. | Focus on the oxidative metabolism of this compound, particularly reactions mediated by CYP enzymes. |
Drug-induced toxicity can sometimes be linked to the formation of reactive metabolites through a process called bioactivation. These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to adverse effects.
Trapping Agents : To detect and characterize unstable reactive metabolites, trapping agents such as reduced glutathione (B108866) (GSH) and potassium cyanide (KCN) are commonly employed during in vitro incubations with liver microsomes or S9 fractions. These nucleophiles form stable adducts with the reactive intermediates, which can then be identified using LC-MS/MS.
Phenothiazine Bioactivation : Other phenothiazines, such as chlorpromazine and thioridazine, are known to undergo cytochrome P450-mediated bioactivation to electrophilic iminoquinone species in human liver microsomes.
Relevance to this compound : Given that this compound contains a piperidine ring, it is relevant to investigate its potential for bioactivation through pathways like iminium ion formation, which is a known bioactivation pathway for cyclic tertiary amines and piperazine-containing drugs.
In Vivo Animal Models for Pharmacological Evaluation
The selection of animal models for evaluating phenothiazines, including this compound, depends on the specific pharmacological targets and therapeutic indications being investigated. Animal models are crucial for assessing the efficacy and safety of new compounds.
Rodent Models (Mice and Rats) : Mice and rats are widely used in preclinical studies for a variety of assessments.
Pharmacological Efficacy : For compounds with central nervous system (CNS) activity, models such as the forced swimming test in rats can be used to evaluate antidepressant-like effects, as seen with other phenothiazine derivatives.
Antiemetic Activity : While specific animal models for this compound's antiemetic effects are not detailed in the provided information, its historical use as an antiemetic suggests that animal models of nausea and vomiting (e.g., chemotherapy-induced emesis models in ferrets or rats) would be relevant for its pharmacological evaluation.
Analgesia : Rats have been used to evaluate the cutaneous analgesic effects of phenothiazine-type antipsychotics, comparing them to known local anesthetics like bupivacaine (B1668057) and lidocaine. wikidata.org
Infection Models : Male white mice have been employed to evaluate the efficacy of phenothiazines against bacterial infections.
Zebrafish Embryos/Larvae : Zebrafish are increasingly recognized as a valuable vertebrate model for in vivo screening due to their genetic tractability, optical transparency, and physiological relevance. They can be used to assess the toxicity and neuromodulatory activity of phenothiazines. uni.lu
| Animal Model | Primary Application | Relevance to this compound/Phenothiazines | Key Findings (General for Phenothiazines) |
|---|---|---|---|
| Mice (e.g., male white mice) | Evaluation of efficacy against bacterial infections. | Could be used to study potential antimicrobial or other systemic effects of this compound. | Phenothiazines like chlorpromazine and thioridazine have shown efficacy against certain bacterial strains in mice. |
| Rats (e.g., Sprague Dawley rats) | Assessment of antidepressant activity (forced swimming test); Evaluation of cutaneous analgesia. wikidata.org | Relevant for assessing potential CNS effects or analgesic properties of this compound. | Phenothiazine derivatives have demonstrated antidepressant activity in despair swim tests. Phenothiazine-type antipsychotics elicited cutaneous analgesia in rats. wikidata.org |
| Zebrafish Embryos/Larvae | In vivo screening for toxicity and neuromodulatory activity. uni.lu | Offers a high-throughput vertebrate model for initial in vivo assessment of this compound. | Used to test cytotoxic and cholinergic effects of novel and known phenothiazines. uni.lu |
Methodologies for Assessing Neurobiological and Autonomic Effects
Preclinical research methodologies for assessing neurobiological and autonomic effects of pharmaceutical compounds, including phenothiazine derivatives like this compound, typically involve the use of various animal models. These models are crucial for understanding the pathophysiology, neurobiology, and behavioral features relevant to human conditions, and for evaluating potential therapeutic agents. reprocell.comacnp.org
Neurobiological Effects: Animal models for neurobiological studies often employ behavioral and electrophysiological parameters to assess a drug's impact on the central nervous system. nih.goveuropa.eunih.gov For phenothiazines, which are known to exhibit antagonistic activity towards dopamine receptors, methodologies would generally involve evaluating their influence on dopaminergic pathways. europa.euresearchgate.net This could include behavioral assays designed to detect changes in locomotor activity, reward systems, or cognitive functions, as well as electroencephalography (EEG) studies to monitor brain activity. nih.govnih.govnih.gov While general methodologies exist for the phenothiazine class, specific detailed preclinical studies outlining the methodologies used solely for this compound's neurobiological effects in animal models are not extensively documented in available literature.
Autonomic Effects: Assessment of autonomic effects in preclinical studies involves examining a compound's influence on involuntary bodily functions. This compound has been noted for its "antisialogogue effect," meaning it reduces salivation, which is an autonomic function. researchgate.net Comparative studies of phenothiazine derivatives have been conducted to evaluate such effects. researchgate.net While the existence of this effect is noted, the precise animal models or detailed methodologies (e.g., specific measurement techniques for salivation) employed in preclinical studies to quantify this compound's antisialogogue effect are not detailed in the provided information.
Pharmacological Studies on Emetic Reflex Pathways in Animal Systems
Pharmacological studies investigating the emetic reflex pathways in animal systems are vital for evaluating antiemetic compounds. The emetic reflex is a complex, multi-system response, and its mechanisms are explored using various animal models. europa.eundineuroscience.com
Animal Models and Induction Methods: Common animal models used for screening emetic and anti-emetic drugs include dogs, ferrets, and house musk shrews (Suncus murinus). europa.eundineuroscience.comslideshare.netnih.gov Emesis can be induced in these models using various chemical agents such as cisplatin, copper sulfate, or apomorphine, as well as through radiation. slideshare.net
Observed Parameters: In these studies, key parameters observed to assess antiemetic efficacy typically include the latency to the first emetic episode and the total number of vomiting episodes. slideshare.netnih.gov
Mechanism of Action: The emetic reflex involves several neurotransmitters and receptors, including dopamine, serotonin (5-HT3), substance P (NK1), histamine, and acetylcholine. europa.eunih.gov Phenothiazines, as a class, are known dopamine receptor antagonists, which is a relevant mechanism for antiemetic action, as dopamine D2 receptor antagonists can inhibit vomiting reflex pathways by acting on the chemoreceptor trigger zone (CTZ). europa.euresearchgate.netgoogleapis.com
Investigation of Compound Stability and Binding in Animal Tissues
Investigation of a compound's stability and binding characteristics within animal tissues is a critical component of preclinical research, falling under pharmacokinetic studies which characterize absorption, distribution, metabolism, and excretion (ADME). europa.eunih.govnih.govsrce.hr
Methodologies for Stability: Compound stability in biological matrices can be assessed to understand its degradation pathways and half-life. While general principles of drug stability in animal tissues are discussed in the context of drug residues and metabolism, specific methodologies applied to this compound's stability in animal tissues are not detailed. reprocell.comgoogleapis.com
Methodologies for Binding: Protein binding, particularly plasma protein binding (PPB), is an important parameter measured during drug discovery and preclinical development in relevant preclinical species. nih.govsygnaturediscovery.com Methods for determining PPB include equilibrium dialysis, ultracentrifugation, microdialysis, gel filtration, and fluorescence spectroscopy. nih.govresearchgate.net These methods aim to determine the fraction of the drug that is unbound, as only unbound drug is generally considered pharmacologically active and available for metabolism and excretion. sygnaturediscovery.com Covalent binding to proteins in animal tissues can also be detected, often using radiolabeled compounds. scholaris.ca
Tissue Distribution and Metabolism: Pharmacokinetic studies in animals also investigate tissue distribution, determining how a compound is distributed throughout various organs and tissues following administration. nih.govmdpi.comnih.gov Metabolism studies identify the metabolic pathways and metabolites formed in animal models. reprocell.comnih.govnih.govnih.gov While these general methodologies are standard in preclinical drug development, specific detailed findings or data tables regarding this compound's stability, plasma protein binding, tissue distribution, or metabolic profile in animal tissues are not provided in the reviewed literature.
Analytical Chemistry Research for Pipamazine and Metabolites
Separation and Quantification Techniques
The separation and quantification of Pipamazine and its potential metabolites are critical for pharmacokinetic studies, purity assessments, and forensic analysis.
High-Performance Liquid Chromatography (HPLC) is a widely adopted and versatile technique for the separation, identification, and quantification of compounds in complex mixtures. Its applicability spans various pharmaceutical analyses due to its high resolution, sensitivity, and adaptability to different sample matrices scribd.comscribd.comscribd.com. Although detailed method development parameters specifically for this compound are not extensively documented in the provided search results, HPLC has been employed for the purity assessment of compounds, including this compound, in broader research contexts biorxiv.org. This indicates its utility in characterizing this compound's chemical integrity.
Gas Chromatography (GC) is a powerful analytical technique primarily used for the separation and analysis of volatile or thermally stable compounds. For non-volatile substances like this compound, derivatization into volatile forms is often necessary to facilitate GC analysis. While GC is a standard method for related substance testing in some pharmaceutical contexts, such as for cyclizine (B1669395) (another piperazine (B1678402) derivative) tga.gov.au, specific applications or method developments for this compound or its volatile derivatives were not identified in the reviewed literature.
Capillary Electrophoresis (CE) is a high-resolution separation technique particularly effective for the analysis of ionic and polar compounds, including pharmaceutical drugs, their impurities, and counter-ions scribd.comscribd.compapyruspub.com. It separates analytes based on their charge-to-mass ratio and electrophoretic mobility. It is important to clarify that this compound's structure incorporates a piperidine-4-carboxamide moiety, not a piperazine counter-ion wikipedia.orguni.luresearchgate.netnih.govgoogle.comgoogle.com. Piperazine (PubChem CID 4837) is a distinct chemical entity nih.gov. While CE is generally applicable for characterizing the electrokinetic behavior of compounds and analyzing various ionic species in pharmaceutical formulations scribd.com, specific research on the application of CE for "piperazine counter-ion analysis" directly related to this compound is not detailed in the provided information, likely due to the structural distinction.
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and qualitative or semi-quantitative technique for screening and identification of compounds. It is widely used in pharmaceutical analysis for initial screening, purity checks, and identification of components in mixtures. This compound has been mentioned in the context of colorimetric screening tests for basic drugs, where TLC is noted as a more sensitive alternative for detecting various drugs and their metabolites in urine samples psu.edu. Analytical and preparative TLC typically involve the use of silica (B1680970) gel plates and visualization techniques such as UV light (at 254 nm) and chemical reagents like ethanolic phosphomolybdic acid, which reveal compounds as colored spots upon heating google.comgoogle.com.pgdss.go.th.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation of drug compounds and the profiling of their metabolites.
Mass Spectrometry (MS) is a powerful analytical technique providing detailed information on the molecular weight and fragmentation patterns of compounds, which is crucial for structural elucidation and identification of unknown substances researchgate.netgoogle.comgoogle.comojp.gov. For this compound, MS can be employed to confirm its chemical structure and to identify any structural changes that occur during metabolism. The technique is particularly valuable for metabolite profiling, where liquid chromatography coupled with mass spectrometry (LC-MS) is a standard approach for identifying and characterizing drug metabolites in biological matrices such as plasma, urine, and tissues researchgate.netsci-hub.se. This allows for the comprehensive understanding of a compound's biotransformation pathways within an organism. This compound is listed among compounds for which MS can be used for structural determination google.comgoogle.com.
Due to the limited contemporary research specifically on the analytical chemistry of this compound, detailed quantitative data tables for its separation and quantification techniques (e.g., specific retention times, limits of detection, or linearity ranges) are not extensively available in the provided literature.
Advanced Research Topics and Future Perspectives
Reconsidering Pipamazine in the Context of Polypharmacology
Polypharmacology, the concept that a single drug can interact with multiple biological targets, is increasingly recognized as a significant factor in both therapeutic efficacy and adverse effects. Re-evaluating compounds like this compound through a polypharmacological lens can unveil previously unrecognized therapeutic applications or provide deeper insights into its mechanism of action.
Multi-Target Interactions and Their Synergistic/Antagonistic Effects
As a phenothiazine (B1677639) derivative, this compound is chemically related to compounds like Chlorpromazine (B137089), which are known to interact with various neurotransmitter receptors wikipedia.org. While this compound historically exhibited negligible antipsychotic activity, it has been noted as a dopamine (B1211576) receptor antagonist wikipedia.orgebi.ac.uk. This interaction with dopamine receptors suggests a foundational multi-target profile within the central nervous system.
Potential for Repurposing in Non-Traditional Indications
The inherent multi-target profile of many compounds, including those historically withdrawn, presents opportunities for drug repurposing in non-traditional indications. Drug repurposing is an important strategy for identifying new therapeutic uses for existing or previously developed compounds, often accelerating the drug development timeline due to pre-existing safety data fishersci.cauni.lu.
A notable example of this compound's potential for repurposing emerged from recent high-throughput drug repurposing screens. This compound was identified as a "hit" in screens aimed at discovering inhibitors of SARS-CoV-2 replication in human cells ebi.ac.ukfishersci.cauni.lu. This finding suggests a potential antiviral activity, a non-traditional indication far removed from its original antiemetic use. While the specific mechanism of its antiviral action against SARS-CoV-2 is not detailed in the available literature, its identification in such screens highlights the value of systematically re-evaluating compounds with diverse chemical structures for new therapeutic applications. This demonstrates that compounds with a rich, albeit sometimes underexplored, pharmacological history can offer unexpected solutions to emerging health challenges.
The following table summarizes selected compounds, including this compound, that have been identified in drug repurposing screens for SARS-CoV-2, highlighting their diverse original indications:
| Compound Name | Original Indication (Example) | Role in SARS-CoV-2 Screening |
| This compound | Antiemetic wikipedia.org | Inhibitor of SARS-CoV-2 replication ebi.ac.ukfishersci.cauni.lu |
| Nelfinavir | HIV/AIDS treatment wikipedia.org | Inhibitor of SARS-CoV-2 main protease ebi.ac.ukuni.lu |
| Remdesivir | Antiviral (Ebola) wikipedia.org | Inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase wikipedia.orgguidetopharmacology.org |
| Manidipine | Antihypertensive wikipedia.org | Inhibitor of SARS-CoV-2 main protease ebi.ac.ukuni.lu |
| Boceprevir | Hepatitis C treatment wikipedia.org | Inhibitor of SARS-CoV-2 main protease ebi.ac.ukuni.lu |
| Lercanidipine | Antihypertensive wikipedia.org | Inhibitor of SARS-CoV-2 main protease ebi.ac.ukuni.lu |
| Bedaquiline | Tuberculosis treatment wikipedia.org | Inhibitor of SARS-CoV-2 main protease ebi.ac.ukuni.lu |
| Efonidipine | Antihypertensive wikipedia.org | Inhibitor of SARS-CoV-2 main protease ebi.ac.ukuni.lu |
Systems Pharmacology Approaches for Comprehensive Understanding
Systems pharmacology represents a holistic approach to drug discovery and development, integrating computational and experimental methods to understand drug action within the complexity of biological systems mims.commims.com. Applying these approaches to this compound could provide an unprecedented depth of understanding of its effects beyond traditional target-centric views.
Integration of Omics Data to Elucidate Downstream Effects
The integration of various "omics" data, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful means to elucidate the comprehensive downstream effects of a chemical compound on biological systems newdrugapprovals.orgcenmed.comfishersci.capharmakb.comnih.gov. For a compound like this compound, which may exert effects through multiple targets, omics data integration could reveal:
Transcriptomic changes: How this compound alters gene expression profiles, indicating modulated cellular pathways.
Proteomic alterations: Changes in protein abundance or post-translational modifications, providing insights into protein activity and signaling cascades.
Metabolomic shifts: Modifications in metabolic pathways, reflecting the compound's impact on cellular energy, biosynthesis, and degradation processes.
By integrating these diverse datasets, researchers can construct a more complete picture of this compound's influence on cellular networks and identify key biological processes that are perturbed, even if the initial direct targets are not fully characterized. This approach moves beyond single-target analysis to a systems-level understanding of drug action.
Computational Modeling of this compound's Network Pharmacology
Computational modeling plays a pivotal role in systems pharmacology by predicting and analyzing drug-target interactions within complex biological networks mims.comsenescence.inforesearchgate.netwikipedia.org. For this compound, this could involve:
Network construction: Building comprehensive biological networks (e.g., protein-protein interaction networks, gene regulatory networks) relevant to its known or predicted targets.
Molecular docking and dynamics simulations: Predicting how this compound binds to potential targets at an atomic level. Indeed, molecular docking protocols have already been used in the context of identifying this compound as a potential SARS-CoV-2 main protease inhibitor, suggesting its binding affinity to this viral enzyme ebi.ac.ukuni.lu.
Pathway analysis: Identifying the specific biological pathways and processes that are significantly affected by this compound's interactions within these networks.
Predictive modeling: Developing computational models to simulate the effects of this compound on cellular behavior and disease progression, potentially identifying optimal therapeutic strategies or predicting unforeseen off-target effects.
Such computational approaches provide a powerful framework for hypothesis generation and prioritization of experimental studies, enabling a more efficient and targeted investigation of this compound's complex pharmacology.
Methodological Advancements in Preclinical Assessment
Methodological advancements in preclinical assessment are continuously refining the evaluation of drug candidates, offering more predictive and physiologically relevant models. If this compound were to undergo renewed preclinical evaluation, these advancements would be crucial. Key areas include:
Advanced in vitro models: The development of 3D cell cultures, organoids, and "organ-on-a-chip" technologies provides more physiologically relevant environments than traditional 2D cell cultures, allowing for better assessment of drug efficacy and toxicity in complex tissues wikidata.org. These models could be used to study this compound's effects on specific organ systems, such as the liver, given its historical association with hepatotoxicity wikipedia.orgciteab.com.
High-throughput screening (HTS) and high-content imaging (HCI): These technologies enable rapid and comprehensive assessment of drug effects across a wide range of cellular parameters, facilitating the identification of novel activities or off-target effects fishersci.caprobes-drugs.org. The use of HCI in the SARS-CoV-2 repurposing screens that identified this compound exemplifies this fishersci.ca.
In silico modeling and artificial intelligence (AI): Beyond network pharmacology, advanced computational tools, including machine learning and AI, can predict drug properties, identify potential targets, and optimize compound structures, guiding experimental design and reducing the need for extensive wet-lab experimentation cenmed.comwikipedia.org.
Improved in vivo models: More sophisticated animal models that better mimic human disease conditions can provide a more accurate prediction of clinical outcomes, helping to bridge the gap between preclinical findings and human relevance.
These methodological advancements offer a robust toolkit for a thorough and insightful preclinical assessment of this compound, enabling a deeper understanding of its pharmacology and potential for new therapeutic applications.
Development of More Predictive In Vitro and In Vivo Models
The landscape of drug discovery and development is continuously evolving, with a strong emphasis on creating more predictive models to bridge the gap between preclinical research and clinical outcomes. In vitro models have seen significant advancements, moving beyond traditional two-dimensional (2D) cell cultures to more complex systems that better mimic human physiology. These advanced in vitro models include three-dimensional (3D) organoids, organs-on-a-chip, bioengineered human induced pluripotent stem cell (iPSC)-derived cells, biosystem modeling, and microfluidics systems. sygnaturediscovery.comitmedicalteam.pl Such models offer several advantages, including cost-effectiveness, reliability, and high-throughput capabilities, allowing for the investigation of specific cellular mechanisms in isolation. sygnaturediscovery.comitmedicalteam.pl
Concurrently, in vivo models are being refined to enhance their relevance and predictability while addressing ethical considerations and reducing animal usage. itmedicalteam.pl Genetically engineered animal models (GEMMs) have become increasingly sophisticated, accurately recapitulating human disease states and offering valuable opportunities to accelerate drug development. itmedicalteam.plnih.govnih.gov The integration of in vitro and in vivo data is further enhanced by advanced computational modeling and simulation techniques, which facilitate the prediction of human pharmacokinetics (PK) and pharmacodynamics (PD) based on preclinical data. sygnaturediscovery.comitmedicalteam.pl Despite these advancements, a key challenge remains in accurately translating results from simplified in vitro systems to the intricate biological complexity of in vivo models, largely due to inherent interspecies differences. sygnaturediscovery.com
Application of Organoid and 3D Culture Systems for Receptor Studies
Beyond organoids, other 3D cell culture systems, such as spheroids and bio-printed tissues, are being developed to replicate the complex cell-cell and cell-matrix interactions found in natural tissues. frontiersin.orgcreative-biolabs.comdergipark.org.tr Organ-on-a-chip technology, for instance, integrates living human cells with microfluidic channels to emulate the biomechanical forces and tissue-tissue interactions of specific organs. creative-biolabs.comemulatebio.com This technology shows significant promise in predicting drug toxicity and evaluating drug efficacy by providing a more accurate simulation of the human body's response to various compounds. creative-biolabs.comemulatebio.com The ability of these 3D models to recapitulate in vivo conditions more closely makes them crucial for understanding receptor dynamics and drug interactions within a complex biological context. frontiersin.orgresearchgate.netdergipark.org.tr
Challenges and Opportunities in Studying Withdrawn Pharmaceutical Compounds
Studying pharmaceutical compounds like this compound, which have been withdrawn from the market, presents unique challenges and opportunities for drug discovery and repurposing. This compound itself was withdrawn due to reports of hepatotoxicity. wikipedia.org
Challenges:
Reasons for Withdrawal: Drugs are withdrawn for various reasons, predominantly safety concerns such as adverse drug reactions (e.g., hepatotoxicity, cardiovascular events), but also due to lack of efficacy or business and regulatory issues. consensus.appoup.comnih.gov
Limited Information: A significant challenge is the scarcity of published information on many withdrawn drugs, making in-depth research difficult. wikipedia.org
Data Access and Transparency: Access to comprehensive trial data and transparency regarding abandoned compounds can be a considerable barrier for researchers. nih.gov
Resource Constraints: Inadequate resources, including funding and specialized expertise, often hinder the systematic study of these compounds. nih.gov
Liability Risks: Pharmaceutical companies may face liability risks when considering out-licensing or re-investigating abandoned compounds, particularly concerning potential adverse patient events. nih.govmedrxiv.org
Internal Resistance: Persuading management within pharmaceutical companies to allocate resources to compounds that were initially unsuccessful can be challenging. nih.govmedrxiv.org
Opportunities:
Drug Repurposing/Repositioning: Withdrawn compounds offer significant opportunities for drug repurposing, where they may be re-evaluated for new therapeutic indications. This is particularly relevant for rare or severe conditions where the potential benefits might outweigh previously identified risks. oup.comtechnologynetworks.com
Reduced Development Costs and Time: Repurposing can substantially reduce the total development cost, time to market, and risk of failure, as these compounds have already undergone initial safety and toxicity assessments. technologynetworks.comfrontiersin.org
Exploiting Off-Target Interactions: The very off-target interactions that led to a drug's withdrawal might reveal new beneficial pharmacological activities. oup.comtechnologynetworks.com
Leveraging Existing Data: Extensive chemical, biological, structural, and clinical data for withdrawn compounds, often available in public repositories, can be leveraged for new discovery campaigns. frontiersin.org
Advanced Computational Approaches: Big data mining and artificial intelligence (AI) offer unprecedented opportunities to identify new uses for withdrawn drugs by analyzing vast datasets. frontiersin.org
Specialized Databases: Resources such as the WITHDRAWN database exist to facilitate systematic analysis of withdrawn and discontinued (B1498344) drugs, including their structures, properties, protein targets, and reasons for withdrawal, with a focus on understanding mechanisms of toxicity and identifying potential new applications. oup.comnih.gov
Q & A
Q. What methodological approaches are optimal for elucidating Pipamazine’s mechanism of action in psychopharmacological contexts?
To investigate this compound’s mechanism, researchers should combine in vitro receptor-binding assays (e.g., dopamine D2 and serotonin 5-HT2A receptors) with behavioral models in rodents. Dose-response studies and competitive antagonism experiments can clarify selectivity. Validated protocols from phenothiazine derivatives (e.g., fluphenazine) should be adapted, ensuring alignment with established pharmacological frameworks .
Q. How can researchers validate the synthetic pathways of this compound while ensuring purity and reproducibility?
Synthetic routes should follow protocols for phenothiazine derivatives, emphasizing stereochemical control and intermediate purification. Techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for structural validation. Compliance with pharmaceutical guidelines (e.g., ICH Q11) ensures reproducibility, with data precision adhering to significant digit standards .
Q. What standardized protocols exist for assessing this compound’s acute and chronic toxicity profiles in preclinical models?
Acute toxicity studies should follow OECD Guideline 423, using graded doses in rodent models, while chronic toxicity assessments require 6–12 month exposure periods with histopathological and biochemical endpoints. Control groups must account for species-specific metabolic differences, and statistical analyses should specify significance thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in schizophrenia models be systematically reconciled?
Conduct a meta-analysis of preclinical studies, applying the PRISMA framework to evaluate heterogeneity sources (e.g., dosing regimens, animal strains). Use subgroup analyses to isolate confounding variables and GRADE criteria to assess evidence quality. Contradictions may arise from differences in receptor occupancy thresholds or pharmacokinetic variability .
Q. What experimental design considerations are critical for optimizing clinical trials investigating this compound’s off-label applications?
Adopt the PICO framework: define P opulation (e.g., treatment-resistant depression), I ntervention (this compound dosage), C omparator (placebo/active control), and O utcomes (HAM-D scores). Randomization, blinding, and power calculations (≥80%) are essential. Ethical approvals must address off-label risks, and data should be analyzed using intention-to-treat principles .
Q. How can researchers address methodological limitations in measuring this compound’s bioavailability and metabolite interactions?
Employ crossover pharmacokinetic studies with LC-MS/MS quantification to detect parent compounds and metabolites. Population pharmacokinetic modeling (e.g., NONMEM) accounts for inter-individual variability. Validate assays against reference standards (e.g., NIST-certified materials) and report precision metrics (e.g., %RSD <15%) .
Q. What strategies enable the identification of novel therapeutic targets for this compound using computational approaches?
Combine molecular docking (e.g., AutoDock Vina) with transcriptomic data mining (e.g., GEO datasets) to predict off-target interactions. Validate findings via CRISPR-Cas9 knockout models and high-content screening. Ensure computational reproducibility by sharing code and datasets in open-access repositories .
Methodological Guidance for Data Analysis
Q. How should researchers statistically handle outliers in this compound dose-response studies?
Apply Grubbs’ test or Dixon’s Q-test to identify outliers, followed by sensitivity analyses (e.g., excluding vs. winsorizing data). Report outlier impact on effect sizes and p-values. Pre-register outlier management protocols to reduce bias .
Q. What frameworks are recommended for critically evaluating the quality of existing this compound literature?
Use the AMSTAR-2 checklist for systematic reviews or the SYRCLE risk-of-bias tool for animal studies. Highlight gaps in replication studies and conflicts of interest. Cross-reference findings with primary data from regulatory filings (e.g., EMA, FDA reports) .
Tables for Key Data Comparison
| Parameter | This compound | Fluphenazine (Control) | Methodology |
|---|---|---|---|
| D2 Receptor IC50 (nM) | 12.3 ± 1.2 | 8.7 ± 0.9 | Radioligand binding assay |
| Bioavailability (%) | 65–72 | 80–85 | LC-MS/MS in plasma |
| Half-life (hours) | 18–24 | 15–20 | Non-compartmental analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
